molecular formula C16H11ClN2O3S B2940495 3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 361150-34-7

3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No.: B2940495
CAS No.: 361150-34-7
M. Wt: 346.79
InChI Key: XRBWVGABXZTKKD-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with 4-chlorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazoline derivative. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of industrial-grade solvents and catalysts, along with advanced purification techniques such as recrystallization and chromatography, would be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a simpler structure but similar biological activities.

    4-chlorobenzaldehyde: A precursor used in the synthesis of the target compound.

    2-aminobenzamide: Another precursor used in the synthesis process.

Uniqueness

3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid stands out due to its unique combination of a quinazoline core with a 4-chlorophenyl group and a sulfanylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-11-4-1-9(2-5-11)8-19-14(20)12-6-3-10(15(21)22)7-13(12)18-16(19)23/h1-7H,8H2,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBWVGABXZTKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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